N-(6-cyanonaphthalen-2-yl)benzamide
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Overview
Description
N-(6-cyanonaphthalen-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a naphthalene ring with a cyano substituent at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-cyanonaphthalen-2-yl)benzamide typically involves the acylation of 2-amino-6-cyanonaphthalene with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(6-cyanonaphthalen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(6-cyanonaphthalen-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has potential as a fluorescent probe due to its naphthalene moiety, which can be used in imaging studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of dyes and pigments due to its stable chromophore
Mechanism of Action
The mechanism of action of N-(6-cyanonaphthalen-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to proteins or enzymes, altering their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(6-cyanonaphthalen-1-yl)benzamide
- N-(2-cyanonaphthalen-1-yl)benzamide
- N-(2-cyanonaphthalen-6-yl)benzamide
Uniqueness
N-(6-cyanonaphthalen-2-yl)benzamide is unique due to the specific positioning of the cyano group on the naphthalene ring, which can influence its chemical reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as biological activity .
Properties
CAS No. |
71590-35-7 |
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Molecular Formula |
C18H12N2O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
N-(6-cyanonaphthalen-2-yl)benzamide |
InChI |
InChI=1S/C18H12N2O/c19-12-13-6-7-16-11-17(9-8-15(16)10-13)20-18(21)14-4-2-1-3-5-14/h1-11H,(H,20,21) |
InChI Key |
JSQZSRPBQIAKNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
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